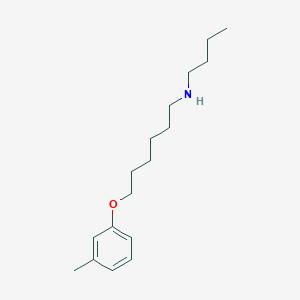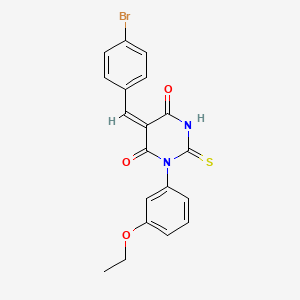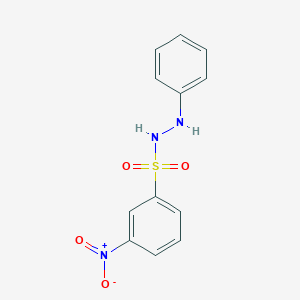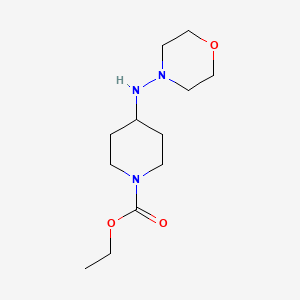![molecular formula C15H20N4O2 B5122638 N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide, also known as MPHP-2201, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the effects of cannabinoids in the body. MPHP-2201 has been used in scientific research to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.
作用機序
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain, inflammation, and immune function. When N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide binds to these receptors, it activates a signaling cascade that leads to the effects of cannabinoids in the body.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce apoptosis in cancer cells, and modulate immune function. N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
実験室実験の利点と制限
One advantage of using N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide in lab experiments is its potent activity at the CB1 and CB2 receptors, which allows for the investigation of the effects of cannabinoids on the body. However, one limitation of using N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide is its potential for abuse and addiction, which must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide. One area of interest is its potential as a treatment for chronic pain and inflammation. Further research is needed to investigate its efficacy and safety in this context. Another area of interest is its potential as an anti-cancer agent, which requires further investigation to determine its mechanisms of action and potential therapeutic applications. Additionally, more research is needed to investigate the long-term effects of N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide on the body, including its potential for addiction and abuse.
合成法
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with 1-methyl-4-piperidone to form the intermediate 4-methyl-1-(4-methylphenyl)-3-piperidinone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide.
科学的研究の応用
N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has been used in scientific research to investigate the effects of cannabinoids on the body. It has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-3-5-12(6-4-11)16-14(20)15(21)18-17-13-7-9-19(2)10-8-13/h3-6H,7-10H2,1-2H3,(H,16,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URITZXWPKPKTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-nitrophenol](/img/structure/B5122559.png)
![3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5122560.png)


![3-oxo-N-4-pyridinyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5122581.png)
![(2-methoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5122583.png)
![4-[4-(2,3-dimethylphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5122597.png)

![6-[5-(4-bromophenyl)-2-furyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5122610.png)
![N-[3-(aminocarbonyl)phenyl]-2-furamide](/img/structure/B5122615.png)
![ethyl 2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B5122630.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)

